molecular formula C10H9NO2 B1676806 5-(4-methoxyphenyl)Oxazole CAS No. 1011-51-4

5-(4-methoxyphenyl)Oxazole

Cat. No.: B1676806
CAS No.: 1011-51-4
M. Wt: 175.18 g/mol
InChI Key: WWTDBJIWQKDBSY-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)Oxazole is a heterocyclic organic compound that features an oxazole ring substituted with a 4-methoxyphenyl group at the 5-position Oxazole is a five-membered ring containing one oxygen and one nitrogen atom

Mechanism of Action

Target of Action

The primary target of 5-(4-methoxyphenyl)Oxazole, also known as MPO, is the nematode species Caenorhabditis elegans . MPO acts as a hatch and growth inhibitor for this organism .

Mode of Action

It is known that mpo inhibits the hatching and growth of this nematode . This suggests that MPO may interact with specific biochemical pathways or targets within the nematode to exert its inhibitory effects.

Biochemical Pathways

Given its role as a hatch and growth inhibitor, it is likely that mpo interferes with essential developmental or metabolic pathways in the nematode .

Result of Action

The primary result of MPO’s action is the inhibition of hatching and growth in Caenorhabditis elegans . This suggests that MPO has a significant impact on the life cycle of this nematode, potentially leading to a decrease in its population.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)Oxazole can be achieved through several methods. One common approach is the van Leusen oxazole synthesis, which involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes or imines. This method is known for its efficiency and high yield .

Another method involves the cyclization of α,β-acetylenic oximes catalyzed by gold (III) or iodine (III). This approach is advantageous due to its regioselectivity and the ability to produce oxazole derivatives with various substituents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the van Leusen reaction due to its scalability and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)Oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the 4-methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted oxazoles.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Comparison

5-(4-Methoxyphenyl)Oxazole is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and a broader range of biological activities. The substitution pattern in the oxazole ring plays a crucial role in determining its reactivity and interaction with biological targets .

Properties

IUPAC Name

5-(4-methoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-11-7-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTDBJIWQKDBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390882
Record name 5-(4-methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011-51-4
Record name 5-(4-methoxyphenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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